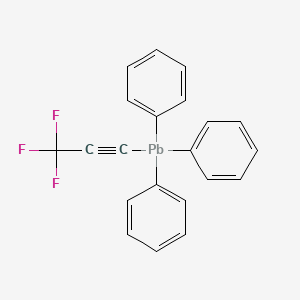![molecular formula C15H10BrN5O B12610254 4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-80-6](/img/structure/B12610254.png)
4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida es un compuesto orgánico complejo que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida normalmente implica reacciones de varios pasos que comienzan a partir de precursores disponibles comercialmente. Un método común implica la bromación de derivados del indol seguida de reacciones de ciclación para formar el núcleo de pirazolo[3,4-b]piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de sistemas catalíticos avanzados y entornos de reacción controlados para minimizar los subproductos y mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El átomo de bromo en el anillo del indol se puede sustituir con otros grupos funcionales utilizando reactivos apropiados
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas y disolventes para asegurar las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir una variedad de grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
La 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida tiene varias aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de la 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y del contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados del indol y análogos de pirazolo[3,4-b]piridina, como:
- 4-(5-Bromo-2,3-dihidro-indol-1-il)-piperidina-1-carboxílico éster tert-butílico
- 5-Bromo-pirrolo[2,3-b]piridina-1-carboxílico éster tert-butílico
- (2-Bromo-piridin-3-il)-carbámico éster tert-butílico
Singularidad
Lo que diferencia a la 4-(5-Bromo-1H-indol-3-il)-1H-pirazolo[3,4-b]piridina-6-carboxamida es su combinación única de las unidades de indol y pirazolo[3,4-b]piridina, que confieren propiedades químicas y biológicas distintas. Esta estructura única permite interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso en la investigación científica y en las potenciales aplicaciones terapéuticas .
Propiedades
Número CAS |
918132-80-6 |
|---|---|
Fórmula molecular |
C15H10BrN5O |
Peso molecular |
356.18 g/mol |
Nombre IUPAC |
4-(5-bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H10BrN5O/c16-7-1-2-12-9(3-7)10(5-18-12)8-4-13(14(17)22)20-15-11(8)6-19-21-15/h1-6,18H,(H2,17,22)(H,19,20,21) |
Clave InChI |
NHCRDLOTKJDMLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C3=CC(=NC4=C3C=NN4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610187.png)
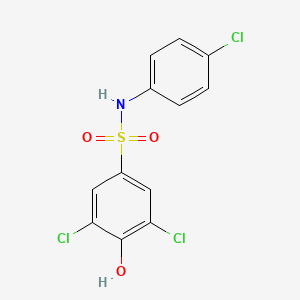
![Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane](/img/structure/B12610195.png)
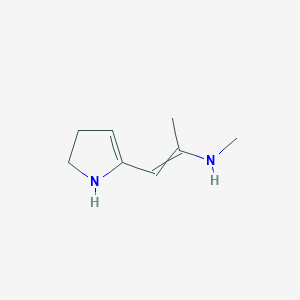
![7-[(Methanesulfonyl)methyl]-1,2,5,6-tetrahydro-3H-pyrrolizin-3-one](/img/structure/B12610207.png)
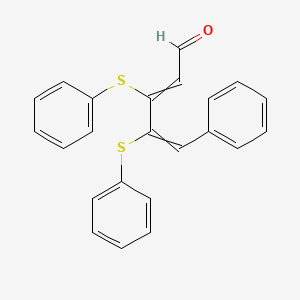
propanedinitrile](/img/structure/B12610213.png)
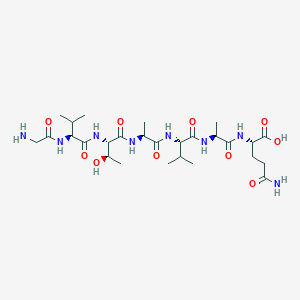
![5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610225.png)
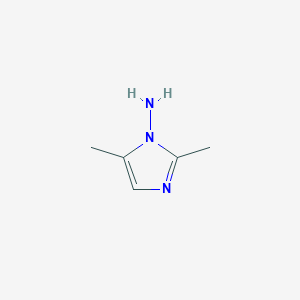
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


